Secalciferol 3-Sulfate-d6 Sodium Salt
Description
Secalciferol 3-Sulfate-d6 Sodium Salt is a deuterium-labeled derivative of secalciferol (24R,25-dihydroxyvitamin D3), a metabolite of vitamin D3 critical in bone metabolism and fracture healing . This compound features six deuterium atoms (d6) at specific positions, enhancing its utility as an internal standard in mass spectrometry-based metabolic studies. Its molecular formula is C33H46D6O9, with a molecular weight of 670.85 g/mol . As a sulfated metabolite, it is structurally modified at the 3-position of the secalciferol backbone, improving water solubility and facilitating excretion pathways. It is primarily used in analytical research to quantify endogenous vitamin D metabolites in biological samples .
Properties
Molecular Formula |
C₂₇H₃₇D₆NaO₆S |
|---|---|
Molecular Weight |
524.72 |
Synonyms |
(3β,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-trio-d6l 3-(hydrogen sulfate) Sodium Salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Differences
Secalciferol 3-Sulfate-d6 Sodium Salt differs from related compounds in functional groups, isotopic labeling, and metabolic stability. Key structural comparisons include:
- Functional Group : Sulfation at the 3-position enhances polarity compared to glucuronidation (e.g., 24-Glucuronide-d6) or the parent compound’s hydroxyl groups. This impacts solubility and receptor binding .
- Isotopic Labeling : The D6 label in the 3-sulfate and 24-glucuronide derivatives ensures accurate quantification in LC-MS/MS workflows, reducing background interference .
Pharmacological and Metabolic Profiles
- Bioactivity : Unlike the parent secalciferol, which binds vitamin D receptors (VDR) to regulate calcium homeostasis and osteocalcin synthesis, sulfated derivatives exhibit reduced receptor affinity. This suggests a role in detoxification or termination of vitamin D signaling .
- Metabolic Stability : Sulfated metabolites are more resistant to enzymatic degradation than glucuronidated counterparts, extending their detectability in biological matrices .
Data Tables
Table 1: Key Properties of Secalciferol Derivatives
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